Cas no 105164-38-3 (3-Cyclohexene-1-methan-a-t-ol,4-methyl-1-(1-methyl-2-methylenecyclopentyl)- (9CI))

3-Cyclohexene-1-methan-a-t-ol,4-methyl-1-(1-methyl-2-methylenecyclopentyl)- (9CI) structure
105164-38-3 structure
Product Name:3-Cyclohexene-1-methan-a-t-ol,4-methyl-1-(1-methyl-2-methylenecyclopentyl)- (9CI)
CAS No:105164-38-3
MF:C15H24O
MW:222.358574151993
CID:203737
PubChem ID:184450
Update Time:2025-04-19

3-Cyclohexene-1-methan-a-t-ol,4-methyl-1-(1-methyl-2-methylenecyclopentyl)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 3-Cyclohexene-1-methan-a-t-ol,4-methyl-1-(1-methyl-2-methylenecyclopentyl)- (9CI)
    • 105164-38-3
    • DTXSID00909367
    • [4-Methyl-1-(1-methyl-2-methylidenecyclopentyl)cyclohex-3-en-1-yl](~3~H_1_)methanol
    • 3-Cyclohexene-1-methan-alpha-t-ol, 4-methyl-1-(1-methyl-2-methylenecyclopentyl)-
    • Inchi: 1S/C15H24O/c1-12-6-9-15(11-16,10-7-12)14(3)8-4-5-13(14)2/h6,16H,2,4-5,7-11H2,1,3H3/i11T
    • InChI Key: ABQWEWUFIHMKFJ-KNWSOFMKSA-N
    • SMILES: OC([3H])C1(CC=C(C)CC1)C1(C)C(=C)CCC1

Computed Properties

  • Exact Mass: 224.19926
  • Monoisotopic Mass: 222.191
  • Isotope Atom Count: 1
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 328
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Boiling Point: 292.3°Cat760mmHg
  • Flash Point: 105°C
  • PSA: 20.23
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